1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or water . Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization reactions under controlled conditions .
Chemical Reactions Analysis
1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-amine: Known for its anticancer and antioxidant activities.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits significant radical scavenging and cytotoxic properties.
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Used in the synthesis of various pharmaceutical compounds.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-8-18-12(6-7-15-18)9-14-13-11(3)10-17(5-2)16-13/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,16) |
InChI Key |
PVRIWNGVLRMELT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=NN(C=C2C)CC |
Origin of Product |
United States |
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